N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15688708
InChI: InChI=1S/C24H19Cl2N5OS/c1-16-5-11-21(12-6-16)31-23(18-7-9-19(25)10-8-18)29-30-24(31)33-15-22(32)28-27-14-17-3-2-4-20(26)13-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+
SMILES:
Molecular Formula: C24H19Cl2N5OS
Molecular Weight: 496.4 g/mol

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15688708

Molecular Formula: C24H19Cl2N5OS

Molecular Weight: 496.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C24H19Cl2N5OS
Molecular Weight 496.4 g/mol
IUPAC Name N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H19Cl2N5OS/c1-16-5-11-21(12-6-16)31-23(18-7-9-19(25)10-8-18)29-30-24(31)33-15-22(32)28-27-14-17-3-2-4-20(26)13-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+
Standard InChI Key XESDWUYGWHZDOM-MZJWZYIUSA-N
Isomeric SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Introduction

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its intricate molecular structure, which includes a triazole ring and multiple aromatic groups. The compound's molecular formula is C23H17Cl2N5OS, and it has a molecular weight of approximately 482.395 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its unique arrangement of functional groups, including chlorinated and methyl-substituted aromatic rings.

Synthesis of N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

The synthesis of this compound typically involves a multi-step process. Although specific details for this exact compound are not widely documented, similar compounds often involve condensation reactions between appropriately substituted benzaldehydes and hydrazides under acidic conditions. The reaction is generally carried out in solvents such as ethanol or methanol, with purification achieved through recrystallization.

Biological Activities and Applications

Research indicates that N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide possesses significant biological activity. It has been studied for its interactions with specific enzymes and proteins, modulating their activity through binding to the triazole and chlorophenyl groups. The triazole ring is crucial for these interactions, enhancing the compound's bioactivity by facilitating hydrogen bonding and hydrophobic interactions.

Structural Similarities and Comparison

Several compounds share structural similarities with N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. These include:

Compound NameMolecular FormulaKey Features
N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazideC25H22ClN5O3SContains methoxy groups enhancing solubility
N'-[(E)-(3-nitrophenyl)methylidene]-2-{[5-(p-toluenesulfonyl)-triazole]}C24H19ClN5O3SFeatures nitro substituents affecting reactivity
5-Aryl-1,2,4-triazole derivativesVariesBroad spectrum of biological activities including antibacterial

Research Findings and Future Directions

The unique arrangement of functional groups in N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide enhances its biological activity compared to similar compounds. Further research is needed to fully explore its therapeutic potential and to optimize its structure for improved efficacy and safety.

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